2,4-Dinitrophenylalanine is a compound with the molecular formula C9H9N3O6 . It is also known by other names such as (S)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid, L-2,4-Dinitrophenylalanine, and 2,4-Dinitro-3-phenyl-L-alanine . The molecular weight of this compound is 255.18 g/mol .
The synthesis of 2,4-Dinitrophenylalanine involves the reaction of the amino acids alanine and phenylalanine with 2,4-dinitrochlorobenzene . Another approach includes parallel library synthesis, solvent variation, and leaving group variation to study a nucleophilic aromatic substitution of 1-halo-2,4-dinitrobenzene to obtain aryl-substituted 2,4-dinitrophenylamines .
The molecular structure of 2,4-Dinitrophenylalanine can be analyzed using various spectroscopic methods . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds can be estimated using DFT calculations .
The chemical reactions involving 2,4-Dinitrophenylalanine can be studied using different approaches. For instance, the photocatalytic degradation of 2,4-dinitrophenylhydrazine over surface plasmonic Ag/Cu/TiO2 composite has been studied .
The physical and chemical properties of 2,4-Dinitrophenylalanine include a molecular weight of 255.18 g/mol, a computed XLogP3-AA of -1.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 3, an exact mass of 255.04913502 g/mol, a monoisotopic mass of 255.04913502 g/mol, and a topological polar surface area of 155 Ų .
2,4-Dinitrophenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of two nitro groups at the 2 and 4 positions of the phenyl ring. This compound is significant in biochemical research, particularly in studies involving amino acid analysis and protein modification. It is often utilized as a reagent in various chemical reactions due to its ability to form stable derivatives with amino acids.
2,4-Dinitrophenylalanine can be synthesized through the reaction of phenylalanine with 2,4-dinitrochlorobenzene. The compound is commonly used in laboratories for its utility in amino acid analysis and as a precursor for various biochemical applications.
This compound falls under the category of amino acid derivatives and is classified as a dinitrophenyl derivative. Its structure allows it to participate in various chemical reactions, making it a valuable tool in organic and analytical chemistry.
The synthesis of 2,4-dinitrophenylalanine typically involves electrophilic substitution reactions where phenylalanine reacts with 2,4-dinitrochlorobenzene. This process can be performed under acidic conditions to facilitate the reaction.
The molecular formula of 2,4-dinitrophenylalanine is . The structure features:
2,4-Dinitrophenylalanine participates in several chemical reactions:
The mechanism by which 2,4-dinitrophenylalanine acts typically involves:
Studies have shown that the stability of these derivatives is crucial for accurate quantification in amino acid analysis .
The introduction of 2,4-dinitrophenyl (DNP) derivatives in the mid-20th century marked a transformative advancement in protein chemistry. Synthesized primarily through nucleophilic substitution reactions between 1-fluoro-2,4-dinitrobenzene (FDNB) and amino groups of amino acids or peptides, these chromogenic compounds enabled the first quantitative analysis of amino-terminal residues. The distinctive yellow color and UV absorption profile (λmax ≈ 360 nm) of the DNP group facilitated the tracking of previously elusive reactions, such as the Sanger reaction for N-terminal determination [5]. 2,4-Dinitrophenylalanine emerged as a pivotal model compound due to its stability and spectral properties, allowing researchers to establish foundational principles of covalent modification in proteins. Its structural characteristics—specifically, the electron-withdrawing nitro groups adjacent to the site of amino acid attachment—enhanced resistance to hydrolysis, making it ideal for Edman degradation precursors and chromatographic standards [4] [5].
Table 1: Key Early DNP-Amino Acid Derivatives
Compound | Primary Application | Spectral Property (λmax) |
---|---|---|
N-(2,4-DNP)-L-alanine | Chromatography calibration | 360 nm |
N-(2,4-DNP)-glycine | Hydrophobicity studies | 358 nm |
N-(2,4-DNP)-ε-lysine | Antibody hapten conjugation | 362 nm |
N-(2,4-DNP)-valine | Partition coefficients in ATPS | 359 nm |
Dinitrophenylalanine derivatives revolutionized amino acid separation by enhancing detectability and modulating physicochemical behavior. Their strong absorbance enabled ultrasensitive detection in early HPLC systems (detection limits ~pmol), while the DNP group’s hydrophobicity provided distinct migration patterns in partition chromatography. Critical studies demonstrated that solubility and partitioning of N-(2,4-dinitrophenyl)-alanine in aqueous two-phase systems (ATPS)—composed of polyethylene glycol (PEG) and biodegradable salts like sodium citrate—were pH-dependent due to ionization of its carboxylic acid group (pKa ≈ 3.1). Below pH 3.1, the neutral species dominated, exhibiting higher partition coefficients (K > 2.5) in PEG-rich phases, whereas above pH 6.0, the anionic form favored the salt phase (K < 0.4) [4]. This property was exploited to isolate DNP-amino acids from complex mixtures and informed the design of gradient elution protocols. The ePC-SAFT thermodynamic model further quantified these interactions, correlating molecular surface areas with phase behavior to predict separation efficiency [4].
The integration of 2,4-dinitrophenylalanine into Edman degradation workflows addressed a critical bottleneck in mid-20th-century peptide sequencing: the chiral discrimination of amino acids. Classical Edman chemistry produced phenylthiohydantoin (PTH) derivatives but failed to distinguish d- and l-enantiomers. Researchers discovered that DNP-derivatized amino acids, when subjected to modified Edman protocols, generated chiral PTH products exhibiting mirror-image circular dichroism (CD) spectra at 270 nm. This allowed simultaneous determination of sequence and absolute configuration via HPLC-MS/CD—a breakthrough exemplified in sequencing the pentapeptide l-Tyr-d-Trp-l-Ala-l-Trp-d-Phe and the natural depsipeptide halicylindramide C [2]. The method’s precision relied on the DNP group’s chromophoric properties and its influence on adjacent chiral centers, enabling resolution of all 20 proteinogenic amino acid enantiomers without chiral columns. This approach outperformed Marfey’s method by preserving positional information within peptides and reducing false identifications from hydrolytic scrambling [2] [6].
Table 2: Performance of DNP-Assisted Sequencing vs. Traditional Methods
Parameter | DNP-Edman/HPLC-MS/CD | Classical Edman | Marfey’s Method |
---|---|---|---|
Chiral Discrimination | Yes (CD at 270 nm) | No | Yes (requires hydrolysis) |
Sequence Retention | Intact | Intact | Lost during hydrolysis |
Byproduct Interference | Minimal (resolved chromatographically) | Significant | Moderate |
Configuration Accuracy | >95% (all 20 amino acids) | Not applicable | 89–94% |
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